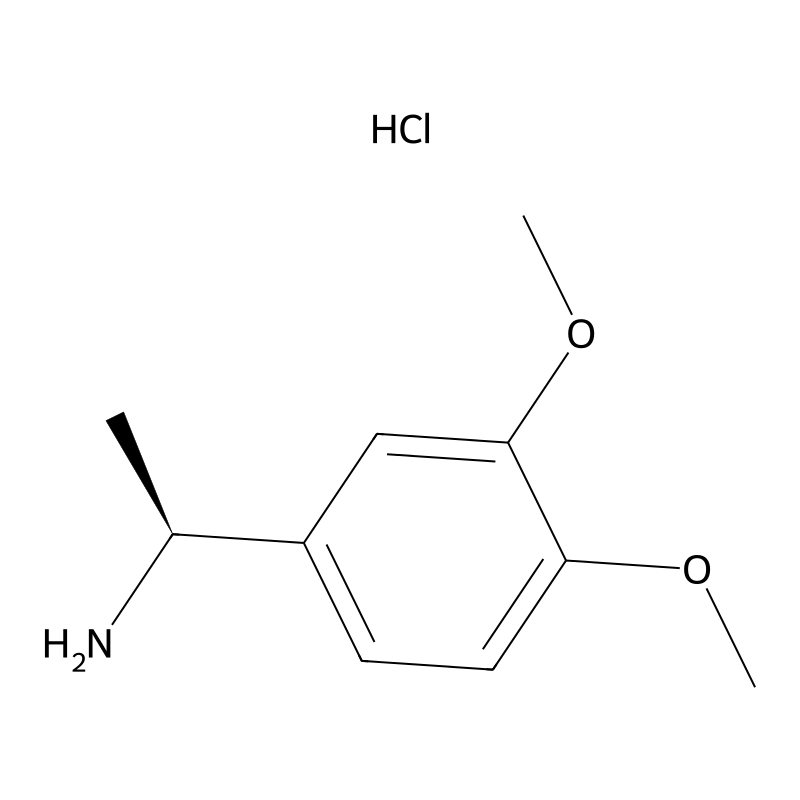(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its amine functional group and a substituted phenyl ring. The systematic name indicates that it is a chiral molecule, with the "1S" designation signifying the specific stereochemistry at the chiral center. The presence of two methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.
- Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
- Acylation Reactions: The amine can react with acyl chlorides to form amides.
- Formation of Salts: As a hydrochloride salt, it can undergo protonation, enhancing solubility in aqueous solutions.
These reactions are essential for understanding its reactivity in biological systems and synthetic applications.
(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride has been studied for its potential biological activities, including:
- Neurotransmitter Modulation: Similar compounds have shown effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antioxidant Properties: The methoxy groups may contribute to antioxidant activity by scavenging free radicals.
- Antimicrobial Activity: Some studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens .
Several methods exist for synthesizing (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride:
- Reduction of Ketones: Starting from a ketone precursor, reduction using lithium aluminum hydride can yield the corresponding amine.
- Mannich Reaction: This involves the reaction of formaldehyde with an amine and a ketone or aldehyde to produce the desired compound.
- Direct Amination: Using appropriate reagents to directly introduce the amine group onto a substituted aromatic ring.
These methods allow for variations in yield and purity based on reaction conditions and starting materials.
The applications of (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride span various fields:
- Pharmaceuticals: Potential use as a drug candidate due to its biological activity.
- Research: Utilized in studies investigating neurotransmitter interactions and mechanisms of action in neuropharmacology.
- Chemical Probes: May serve as a tool in biochemical assays to explore cellular responses.
Interaction studies are crucial for understanding how (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride interacts with biological targets:
- Receptor Binding Affinity: Investigating how well the compound binds to specific receptors can elucidate its pharmacological profile.
- Enzyme Inhibition Studies: Assessing whether it inhibits or activates specific enzymes involved in metabolic pathways provides insight into its mechanism of action.
- Cellular Uptake Studies: Understanding how effectively the compound enters cells can inform its potential therapeutic uses .
Several compounds share structural similarities with (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Similar methoxy-substituted phenyl ring | Often used in studies related to mood enhancement |
| 2-(3,4-Dimethoxyphenyl)ethanamine | Contains an ethyl chain | Explored for antidepressant properties |
| 4-Methoxyphenethylamine | Single methoxy group on phenyl ring | Demonstrated different receptor interaction profiles |
These compounds highlight the diversity within this structural class while underscoring the unique properties conferred by the specific substitution patterns on the phenyl ring.








